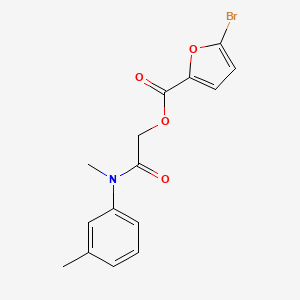

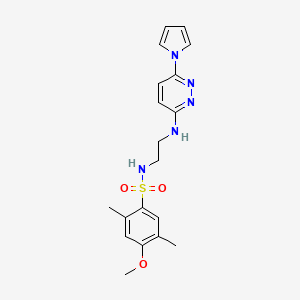

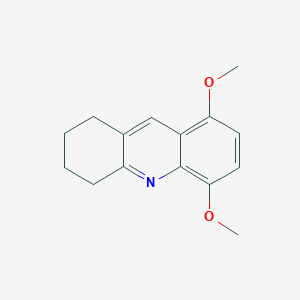

![molecular formula C9H16O2 B2696105 [1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol CAS No. 1354932-12-9](/img/structure/B2696105.png)

[1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol

Vue d'ensemble

Description

[1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol, commonly known as HMCM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. HMCM is a cyclohexyl-based compound that is synthesized through specific chemical reactions.

Applications De Recherche Scientifique

Solvent Properties and Safety Concerns

Methanol is a widely used basic raw material, recognized for its ability to mix with water and most organic solvents due to its polar nature. Its applications span as a solvent for inorganic salts and other purposes across different industries. However, its flammability and toxicity necessitate strict safety protocols during handling (Offermanns et al., 2014).

Adsorption Characteristics

The study of oxygenated hydrocarbons' adsorption on activated carbons reveals the interaction dynamics between compounds like methanol and carbon surfaces. These findings are crucial for developing materials with tailored adsorption properties for environmental cleanup and catalysis (Ghimbeu et al., 2010).

Catalytic and Chemical Synthesis Applications

- Methanol-to-Olefin Process : Methanol acts as a precursor in the methanol-to-olefin (MTO) process on acidic zeolites. The initial C-C bond formation through reactive surface methoxy groups is crucial for hydrocarbon production, highlighting methanol's role in petrochemical alternatives (Wang et al., 2003).

- N-Monomethylation : Methanol is used as a methylating agent in the N-monomethylation of aromatic primary amines, demonstrating its utility in creating complex organic molecules with potential pharmaceutical applications (Li et al., 2012).

Environmental Implications and Applications

The investigation into 4-Methyl cyclohexane methanol (MCHM), a compound structurally similar to the query, focuses on its use in coal beneficiation. It highlights the environmental behavior and control mechanisms for substances used in industrial processes, ensuring minimal impact on water sources (He et al., 2015).

Propriétés

IUPAC Name |

[1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8-2-4-9(6-10,7-11)5-3-8/h10-11H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEHDOLJHKRNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

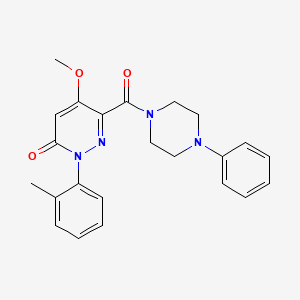

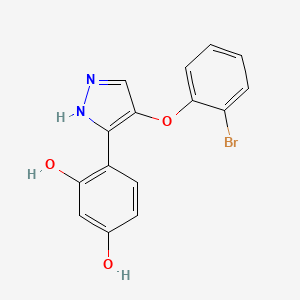

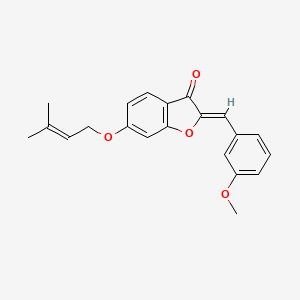

![(E)-1-benzyl-3-(((2-ethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696022.png)

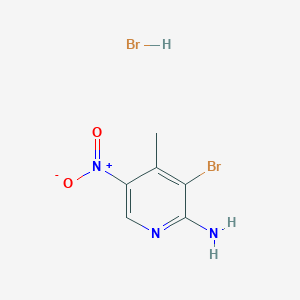

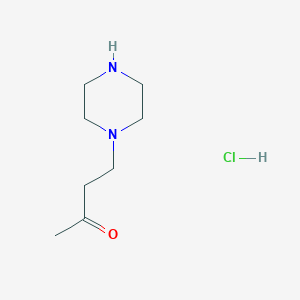

![3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2696029.png)

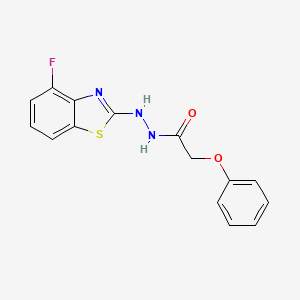

![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)

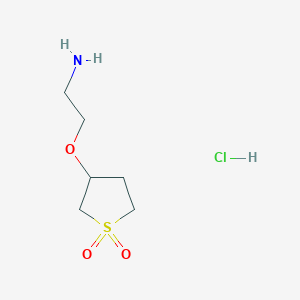

![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696045.png)